molecular formula C11H18Cl2N2O B2906972 (3-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride CAS No. 1853217-76-1

(3-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride

Cat. No. B2906972
CAS RN: 1853217-76-1
M. Wt: 265.18
InChI Key: ORSOXVHWJCZIGB-UHFFFAOYSA-N
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Description

“(3-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride” is a chemical compound with the IUPAC name “piperidin-4-yl (pyridin-4-yl)methanol dihydrochloride”. It has a molecular weight of 192.26 g/mol . This compound is of particular interest due to its unique biochemical properties .


Synthesis Analysis

Piperidones, which serve as precursors to the piperidine ring, are synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is "1S/C11H16N2O.2ClH/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10;;/h1-2,5-6,10-11,13-14H,3-4,7-8H2;2*1H" .


Chemical Reactions Analysis

Piperidones, including “this compound”, have been found to possess a wide range of bioactivities, including antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities . The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 192.26 g/mol and a topological polar surface area of 45.2 Ų . It has two hydrogen bond donors and three hydrogen bond acceptors . The compound is also characterized by a rotatable bond count of 2 .

Scientific Research Applications

(3-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride has many scientific research applications. It is used in the synthesis of a variety of organic compounds, such as amino acids, peptides, and nucleosides. It is also used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer agents. In addition, this compound is used as a starting material for the synthesis of a variety of other organic compounds, such as organometallic compounds, polymers, and dyes.

Future Directions

There are several possible future directions for research on (3-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride. These include further studies on its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other organic compounds. It is also possible to study its potential for use as a catalyst in chemical reactions. Additionally, further research could be done to determine its toxicity and safety profile.

Synthesis Methods

The synthesis of (3-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride is usually done through a multi-step process. The first step involves the formation of a pyridine ring from an aldehyde and a piperidine derivative. The second step involves the formation of the this compound by reacting the pyridine ring with an appropriate alcohol. The reaction is usually carried out in a solvent such as dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures. The reaction is usually complete within a few hours, and the product is then isolated and purified.

Safety and Hazards

The compound is associated with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

(3-piperidin-4-ylpyridin-2-yl)methanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c14-8-11-10(2-1-5-13-11)9-3-6-12-7-4-9;;/h1-2,5,9,12,14H,3-4,6-8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSOXVHWJCZIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(N=CC=C2)CO.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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